1,3-Diphenylpropanetrione
Overview
Description
1,3-Diphenylpropanetrione, also known as diphenylpropanetrione or dibenzoyl ketone, is a chemical compound with the molecular formula C15H10O3 . It has a molecular weight of 238.24 g/mol . The IUPAC name for this compound is 1,3-diphenylpropane-1,2,3-trione .
Molecular Structure Analysis
The molecular structure of 1,3-Diphenylpropanetrione has been analyzed in several studies . Unfortunately, the specific details of these analyses are not available in the search results.
Chemical Reactions Analysis
1,3-Diphenylpropanetrione has been involved in various chemical reactions. For instance, it reacts with dimethyl phosphite to give dimethyl dibenzoylmethyl phosphate . More details about its chemical reactions can be found in the referenced papers .
Physical And Chemical Properties Analysis
1,3-Diphenylpropanetrione is a solid at 20 degrees Celsius . It has a molecular weight of 238.24 g/mol, and its exact mass and monoisotopic mass are 238.062994177 g/mol . It has a topological polar surface area of 51.2 Ų .
Scientific Research Applications
Chemical Reactions :
- 1,3-Diphenylpropanetrione reacts with dimethyl phosphite, leading to the formation of dimethyl dibenzoylmethyl phosphate and other compounds, as confirmed by X-ray diffraction studies (Polezhaeva et al., 1986).
- It undergoes reactions with phosphorus ylides and trialkyl phosphites, resulting in the production of various phosphonium ylides and dialkyl phosphonate products (Boulos et al., 2000).
Molecular Structure and Properties :
- The molecule exhibits unique fluorescence characteristics, specifically the formation of a long-wavelength band and a decrease in fluorescence yield, attributed to the emission from an intramolecularly formed excimer (Hirayama, 1965).
- Studies on the free radical scavenging properties and antioxidant activity of 1,3-diphenylpropane-1,3-dione highlight its potential in biological systems for inhibiting lipid peroxidation (Rele et al., 2002).
Applications in Organic Chemistry and Materials Science :
- The compound has been used in the synthesis and analysis of various organic compounds, demonstrating its utility in organic synthesis (Liang et al., 2003).
- Its application in the field of materials science, specifically in the development of polymers and organic light-emitting diodes (OLEDs), has been explored, showcasing its versatility in different technological applications (Yonekawa et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1,3-diphenylpropane-1,2,3-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVBJUZEFSAYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279249 | |
Record name | 1,3-Diphenylpropanetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylpropanetrione | |
CAS RN |
643-75-4 | |
Record name | 643-75-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diphenylpropanetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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